
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
“1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H4F6 . It is also known as “(2,2,2-Trifluoroethyl)benzene” with the empirical formula C8H7F3 . The molecular weight of this compound is 160.14 .
Molecular Structure Analysis
The molecular structure of “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates the presence of a benzene ring with a trifluoroethyl group attached.
Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing these compounds have been reported . However, the specific methods for “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” are not mentioned.
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Cocrystalline Architectures
- Application : 1,3,5-trifluoro-2,4,6-triiodobenzene, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, has been used in the preparation of cocrystals with N-heterocyclic compounds .
- Methods : The cocrystals are characterized by single-crystal and powder X-ray diffraction experiments .
- Results : The cocrystal comprising 1,3,5-trifluoro-2,4,6-triiodobenzene and acridine provides a relatively rare example where all three halogen bond donor sites form halogen bonds with three acceptor molecules .
Synthesis of 1,2,4-Triazoles
- Application : Trifluoromethyl-substituted 1,2,4-triazoles, which may include “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Synthesis of Crop-Protection Products
- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridines (TFMP), is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported . However, the specific methods for “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” are not mentioned.
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Protein Denaturation
- Application : 2,2,2-Trifluoroethanol, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, is used as a protein denaturant and stabilizes peptide structures .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Synthesis of New Aromatic 3F Polymers
- Application : 2,2,2-trifluoroacetophenone, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Non-Covalent Arene–Fluoroarene Interactions
- Application : Non-covalent arene–fluoroarene interactions have been increasingly exploited to create complex, soft and/or rigid supramolecular assemblies and more recently to design liquid crystals .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Protein Denaturation
- Application : 2,2,2-Trifluoroethanol, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, is used as a protein denaturant and stabilizes peptide structures .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Synthesis of New Aromatic 3F Polymers
- Application : 2,2,2-Trifluoroacetophenone, a compound similar to “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene”, undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results : The results or outcomes obtained from the use of these compounds are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVEDUNFLJKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




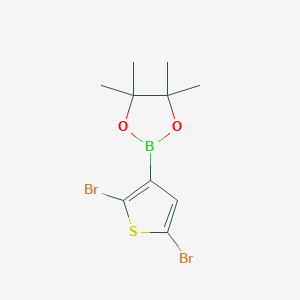
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)
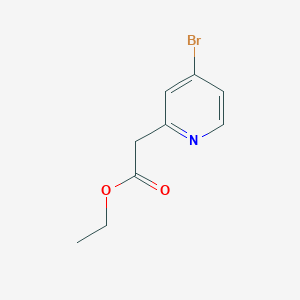

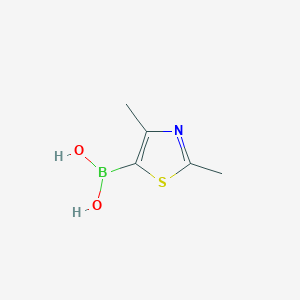
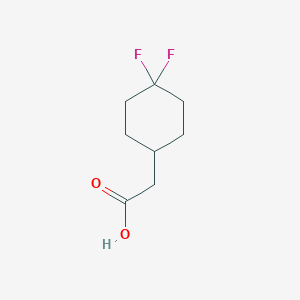
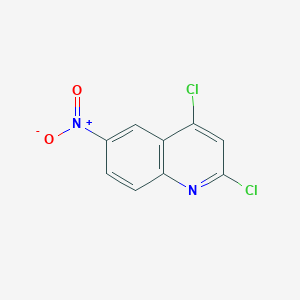

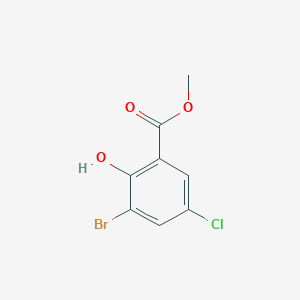



![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)